Quercetin 7-O-rhamnoside

Description

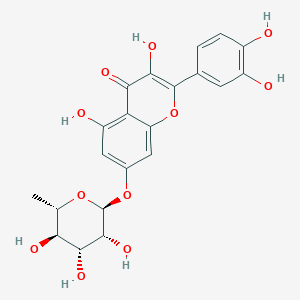

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHXPNUXTNHJOF-XNFUJFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944612 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22007-72-3 | |

| Record name | Quercetin 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quercetin 7-O-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside, a glycosylated form of the widely studied flavonoid quercetin, exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It details comprehensive experimental protocols for its extraction, isolation, and quantification, and presents a summary of its known biological activities, with a particular focus on the modulation of the TGF-β/Smad signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is found in a variety of plant species, distributed across different families. The concentration of this flavonoid can vary significantly depending on the plant part, geographical location, and developmental stage. The following table summarizes the known plant sources and, where available, the quantitative distribution of this compound.

| Plant Family | Species | Plant Part | Concentration (mg/kg fresh weight, unless otherwise specified) | Reference(s) |

| Rosaceae | Rosa spp. (Rose) | Petals | Varies by cultivar; up to 359.84 µg/g FW in some F1 progeny. | |

| Convolvulaceae | Convolvulus arvensis (Field bindweed) | Seeds | Present in the ethyl acetate fraction of the methanolic extract. | |

| Sapotaceae | Argania spinosa (Argan) | Leaves | Identified as a constituent. | |

| Asphodelaceae | Asphodelus aestivus | Leaves | Isolated from the methanolic extract. | |

| Fabaceae | Hymenaea martiana | Barks | Identified in the ethyl acetate fraction. | |

| Solanaceae | Capsicum annuum x Habanero white hybrid (Pepper) | Fruit | Identified in the methanolic extract. | |

| Crassulaceae | Sedum sieboldii | Leaves | Identified in the plant extract. | |

| Parkinsonia | Parkinsonia aculeata | Leaves and Fruits | Tentatively identified in butanol extracts. | [1] |

| Juglandaceae | Juglans regia (Walnut) | Galls on leaves | Identified in extracts. | |

| Rosaceae | Agrimonia eupatoria (Agrimony) | Aerial parts | Identified as a constituent. | [2] |

| Tamaricaceae | Reaumuria soongarica | Aerial parts | Isolated from the plant. | [3] |

| Oleaceae | Olea europaea (Olive) | - | 15,300 mg/kg | [4] |

Experimental Protocols

Extraction of this compound

The extraction of this compound from plant material is a critical first step for its analysis. The choice of solvent and method depends on the nature of the plant matrix.

2.1.1. Methanolic Extraction (General Protocol)

This protocol is suitable for a wide range of plant tissues.

-

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Weigh a known amount of the dried, powdered plant material (e.g., 10 g).

-

Add a suitable volume of methanol (e.g., 100 mL, for a 1:10 solid-to-solvent ratio).

-

Sonication: Place the mixture in an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.

-

Maceration: Alternatively, or in combination with sonication, allow the mixture to macerate for 24-48 hours with occasional shaking.

-

Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Collection: Decant the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.

-

Pooling: Combine all the methanolic extracts.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

2.1.2. Experimental Workflow for Extraction

Isolation and Purification

For obtaining pure this compound, chromatographic techniques are employed.

2.2.1. Column Chromatography (for initial fractionation)

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is commonly used, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Procedure:

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the pre-packed silica gel column.

-

The column is eluted with the solvent gradient.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (for final purification)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

-

Detection: UV detector set at a wavelength of approximately 350 nm.

-

Procedure:

-

The enriched fraction from column chromatography is dissolved in the initial mobile phase and filtered.

-

The sample is injected onto the preparative HPLC system.

-

The peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the purified compound.

-

Quantification by HPLC-PDA-ESI-MS/MS

High-performance liquid chromatography coupled with a photodiode array detector and tandem mass spectrometry is the gold standard for the accurate quantification of this compound in plant extracts.

-

HPLC System:

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a low percentage of B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-40°C.

-

-

PDA Detector:

-

Wavelength: Scanning from 200-400 nm, with a specific monitoring wavelength around 350 nm for flavonols.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transition: The precursor ion for this compound is [M-H]⁻ at m/z 447. The product ion resulting from the loss of the rhamnosyl group is the quercetin aglycone at m/z 301. Therefore, the transition monitored is 447 -> 301.

-

-

Quantification:

-

A calibration curve is constructed using a certified reference standard of this compound at various concentrations.

-

The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

-

Biological Activity and Signaling Pathways

Quercetin and its glycosides, including this compound, are known to exert a variety of biological effects. One of the key signaling pathways modulated by quercetin is the Transforming Growth Factor-β (TGF-β)/Smad pathway. This pathway is crucial in cellular processes like growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in fibrotic diseases. Quercetin has been shown to inhibit this pathway, thereby exerting anti-fibrotic effects[5].

Modulation of the TGF-β/Smad Signaling Pathway

The inhibitory effect of quercetin on the TGF-β/Smad pathway is a key mechanism underlying its therapeutic potential, particularly in liver fibrosis. Quercetin can interfere with this pathway at multiple levels.

References

- 1. Targeted metabolomic profiling and antibacterial assessment of extracts from leaves, stems, and fruits of Egyptian Parkinsonia aculeata L. - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00906E [pubs.rsc.org]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. brieflands.com [brieflands.com]

Quercetin 7-O-rhamnoside: A Technical Guide to Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside, a flavonoid glycoside, is a naturally occurring compound found in a variety of plants.[1][2][3] As a derivative of quercetin, it has garnered significant interest within the scientific community for its diverse pharmacological properties.[4][5] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, antiviral, and potential anticancer effects. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows to support further research and development.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals and mitigating oxidative stress. Studies have shown its capacity to neutralize various reactive oxygen species (ROS), contributing to the protection of cells from oxidative damage. The antioxidant efficacy of flavonoids is often linked to their molecular structure, and while glycosylation can sometimes reduce this activity compared to the aglycone (quercetin), this compound remains a potent antioxidant.

Quantitative Data: Antioxidant Capacity

| Assay Type | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | This compound | Strong scavenging ability | |

| ABTS Cation Radical Scavenging | This compound | Strong scavenging ability | |

| Nitric Oxide Radical Scavenging | Ethyl Acetate Fraction containing this compound | 57.6 µg/ml | |

| β-carotene-linoleic acid bleaching | Quercetin | Strong activity |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.

1. Reagent Preparation:

- DPPH Solution (50 mg/L): Dissolve 5 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

- Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

- Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 0-0.5 mg/mL).

- Positive Control: Prepare a series of dilutions of a known antioxidant like Trolox or Gallic Acid.

2. Assay Procedure:

- Pipette 10 µL of each sample dilution into a 96-well microplate.

- Add 190 µL of the DPPH solution to each well.

- Include a blank control (methanol without the test compound).

- Incubate the plate in the dark at room temperature for 30 minutes.

3. Data Measurement and Analysis:

- Measure the absorbance of each well at 517 nm using a microplate reader.

- Calculate the percentage of DPPH radical scavenging activity using the following formula:

- % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

- Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Visualization: DPPH Assay Workflow

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, which are crucial for combating various pathological conditions. Its mechanism often involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK. Studies using lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells, are common for evaluating these effects.

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Treatment | Effect | IC50 / Concentration | Reference |

| RAW 264.7 | LPS + YST Extract | NO Production Inhibition | Reduced to 56.25% at 400 µg/mL | |

| RAW 264.7 | LPS + YST Extract | PGE2 Production Inhibition | Dose-dependent | |

| RAW 264.7 | LPS + YST Extract | IL-6 Production Inhibition | Dose-dependent | |

| RAW 264.7 | LPS + Celery Leaf Extract | NO Production Suppression | More effective than stem extract |

Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages

This protocol details the method for assessing the anti-inflammatory activity of a compound by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

1. Cell Culture and Seeding:

- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

- Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

2. Treatment:

- Pre-treat the cells with various concentrations of this compound for 1 hour.

- Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

- Include a control group (cells only), an LPS-only group, and a positive control group (e.g., L-NMMA).

3. Nitric Oxide (NO) Measurement (Griess Assay):

- After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

- In a new 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).

- Incubate the plate at room temperature for 10 minutes.

4. Data Measurement and Analysis:

- Measure the absorbance at 540 nm using a microplate reader.

- The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.

- Create a standard curve using known concentrations of sodium nitrite to quantify the NO production.

- Compare the NO levels in the treated groups to the LPS-only group to determine the inhibitory effect.

Visualization: LPS-Induced Inflammatory Signaling Pathway

Caption: Inhibition of LPS-induced inflammatory pathways.

Antiviral and Other Activities

Antiviral Activity

This compound has demonstrated notable antiviral properties. A significant finding is its potent inhibitory effect against the porcine epidemic diarrhea virus (PEDV), a member of the coronavirus family. This suggests potential broader applications against other viruses.

Quantitative Data: Antiviral Efficacy

| Virus | Cell Line | Parameter | Value | Reference |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero cells | IC50 | 0.014 µg/mL | |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero cells | CC50 | >100 µg/mL |

Anticancer Potential

While direct studies on this compound are emerging, its aglycone, quercetin, is well-known for its anti-carcinogenic effects. Extracts containing this compound have been shown to induce apoptosis in human leukemia cells, partly through the activation of the p38 MAPK signaling pathway.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit certain enzymes. For instance, it shows inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme relevant to glucose metabolism.

Quantitative Data: Enzyme Inhibition

| Enzyme | Compound | % Inhibition | Reference |

| Dipeptidyl Peptidase-4 (DPP-4) | This compound | 48.96 ± 0.12 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is fundamental for assessing the cytotoxic effects of a compound on cell lines, which is a crucial step in both anticancer and antiviral research (to determine the CC50 value).

1. Reagent Preparation:

- MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Filter sterilize the solution.

- Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as 10% SDS in 0.01 M HCl or acidified isopropanol.

2. Assay Procedure:

- Seed cells (e.g., Vero or a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate overnight.

- Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

- After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.

- Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

- Add 100 µL of the solubilization solution to each well and incubate (e.g., 4 hours to overnight) to dissolve the formazan crystals.

3. Data Measurement and Analysis:

- Mix thoroughly to ensure complete solubilization.

- Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

- Calculate cell viability as a percentage relative to the untreated control cells.

- Plot cell viability against compound concentration to determine the CC50 (in antiviral assays) or IC50 (in cytotoxicity assays) value.

Visualization: Logic of Antiviral Parameter Determination

Caption: Logic for determining key antiviral parameters.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-documented antioxidant and anti-inflammatory activities, coupled with promising antiviral and enzyme-inhibiting properties, make it a compelling candidate for further investigation in drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and harness the biological activities of this compound. Future studies should focus on in vivo efficacy, bioavailability, and the elucidation of more detailed mechanisms of action to translate these preclinical findings into tangible therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A Flavonoid on the Brain: Quercetin as a Potential Therapeutic Agent in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Quercetin 7-O-rhamnoside: An In-Depth Technical Guide on its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin 7-O-rhamnoside (Q7R), a flavonoid glycoside found in various medicinal plants like Hypericum japonicum, has demonstrated significant potential as a natural antioxidant.[1][2] This technical guide provides a comprehensive overview of its antioxidant and free radical scavenging properties, consolidating quantitative data from key in vitro assays. It details the experimental protocols for these assays and visualizes the underlying biochemical pathways and experimental workflows. The data presented herein positions this compound as a promising candidate for further investigation in the development of novel therapeutics aimed at mitigating oxidative stress-related pathologies.

Introduction to this compound and Oxidative Stress

This compound, also known as Vincetoxicoside B, is a naturally occurring flavonoid.[3] Flavonoids are a broad class of polyphenolic compounds synthesized by plants, recognized for their various biological activities, including potent antioxidant effects.[4][5] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including liver injury, neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants counteract this damage by neutralizing free radicals, making them crucial for maintaining cellular health. Q7R, as a derivative of the well-studied antioxidant quercetin, is of significant interest for its potential therapeutic applications.

Mechanisms of Antioxidant Action

Flavonoids exert their antioxidant effects through several mechanisms. The two primary chemical mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. HAT-based assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, are not dependent on pH.

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant provides an electron to the free radical. An increase in pH can accelerate this process. Popular SET-based assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Beyond direct radical scavenging, flavonoids can also exhibit antioxidant effects by chelating transition metals like iron and copper, which prevents them from catalyzing the formation of ROS via the Fenton reaction. Furthermore, they can modulate endogenous antioxidant defense systems by influencing cellular signaling pathways.

Caption: Primary mechanisms of free radical scavenging by antioxidants.

Quantitative Analysis of In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been quantified using several standard in vitro assays. The results consistently demonstrate its potent activity, often comparable or superior to well-known antioxidants like Trolox and Butylated hydroxytoluene (BHT).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. The reduction of the stable DPPH radical is measured by a decrease in absorbance at approximately 517 nm. A lower IC₅₀/EC₅₀ value indicates a higher antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity of this compound and Standards

| Compound | IC₅₀ / EC₅₀ (µM) | Reference |

|---|---|---|

| This compound | 118.75 | |

| BHT (Butylated hydroxytoluene) | 313.69 | |

| Quercetin (Aglycone) | 19.17 (µg/ml) |

| Quercetin (Aglycone) | 36.30 (µg/ml) | |

Note: IC₅₀ values for Quercetin aglycone are provided for contextual comparison; direct molar comparison is not possible without molecular weight conversion.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). This method is applicable to both hydrophilic and lipophilic antioxidants. The decolorization of the ABTS•⁺ solution is measured spectrophotometrically, and a lower EC₅₀ value signifies greater antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of this compound and Standards

| Compound | EC₅₀ (µM) | Reference |

|---|---|---|

| This compound | 128.47 |

| Trolox | 172.18 | |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by absorbance, with a higher value indicating greater reducing power.

Table 3: Ferric Reducing Power of this compound and Standards

| Compound | FRAP Value (FeSO₄ equivalent) | Reference |

|---|---|---|

| This compound | 4.72 |

| Trolox | 1.75 | |

Cellular Antioxidant Activity and Signaling Pathways

Beyond chemical assays, the antioxidant effects of Q7R have been validated in cellular models. In a study using human liver L-02 cells, Q7R demonstrated cytoprotective effects against oxidative damage induced by hydrogen peroxide (H₂O₂). In vivo studies on mice with CCl₄-induced liver damage showed that Q7R could down-regulate the production of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of endogenous antioxidants like glutathione (GSH) and the activity of antioxidant enzymes such as catalase (CAT).

The antioxidant effects of flavonoids are mediated through the modulation of key signaling pathways. A critical pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, flavonoids can promote the activation of Nrf2, leading to the expression of cytoprotective enzymes. They can also inhibit pro-oxidant pathways like MAPK signaling and NADPH oxidase (Nox).

Caption: Antioxidant signaling pathways modulated by flavonoids.

Detailed Experimental Protocols

This section provides standardized methodologies for the key antioxidant assays discussed, based on published protocols.

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 200 µM).

-

Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., BHT, Ascorbic Acid) in a suitable solvent.

-

Reaction: In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of each sample concentration. A control well should contain the solvent instead of the sample. A blank is used for each sample concentration, containing the sample and methanol without DPPH.

-

Incubation: Incubate the plate in the dark at room temperature (25°C) for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [ (Ac - As) / Ac ] * 100 where Ac is the absorbance of the control and As is the absorbance of the sample.

-

IC₅₀ Determination: Plot the scavenging percentage against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS Radical Cation Scavenging Assay

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (K₂S₂O₈). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction: Add 180 µL of the ABTS•⁺ working solution to 20 µL of various concentrations of the sample or standard (e.g., Trolox).

-

Incubation: Incubate the mixture for 30 minutes in the dark.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity and determine the EC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare samples and a standard curve using ferrous sulfate (FeSO₄).

-

Reaction: Mix a small volume of the sample (e.g., 10 µL) with a larger volume of the FRAP reagent (e.g., 300 µL).

-

Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 4-10 minutes).

-

Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

Calculation: Determine the FRAP value by comparing the change in absorbance of the sample to the standard curve of FeSO₄. Results are expressed as Fe(II) equivalents.

Caption: General experimental workflow for antioxidant capacity assays.

Conclusion and Future Directions

The compiled data unequivocally establishes this compound as a potent antioxidant. Its free radical scavenging and reducing power activities, as demonstrated in DPPH, ABTS, and FRAP assays, are significant and often surpass those of standard antioxidants. Cellular and in vivo studies further corroborate these findings, highlighting its potential to protect against oxidative stress-induced cell and tissue damage by modulating endogenous antioxidant systems.

For drug development professionals, Q7R represents a valuable lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Q7R is critical for its development as a therapeutic agent.

-

In Vivo Efficacy: Expanding in vivo studies to various disease models where oxidative stress is a key pathological factor.

-

Structure-Activity Relationship: Further investigating how the 7-O-rhamnoside moiety influences bioavailability and activity compared to quercetin aglycone and other glycosides.

-

Safety and Toxicology: Conducting comprehensive toxicological studies to establish a safe dosage range for therapeutic use.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quercetin 7-O-rhamnoside: A Technical Guide to its Anti-inflammatory Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside, a flavonoid glycoside, is emerging as a compound of significant interest in the field of inflammation research and drug development. As a derivative of the well-studied flavonol, quercetin, it possesses a rhamnose sugar moiety attached at the 7-hydroxyl position. This structural modification influences its bioavailability and specific biological activities, distinguishing it from its parent aglycone. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols for its investigation.

Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its antioxidant properties also play a crucial role in mitigating inflammation-associated oxidative stress.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to suppress the production of several key molecules that drive the inflammatory response. This includes the inhibition of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. The compound is also implicated in the downregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Evidence suggests that this compound, similar to its aglycone quercetin, can inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory cytokines. Quercetin and its derivatives have been shown to modulate MAPK signaling, and it is proposed that this compound may also exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK proteins.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its anti-inflammatory capacity. Inflammation is often associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS can act as secondary messengers to activate pro-inflammatory signaling pathways like NF-κB. By scavenging free radicals and reducing oxidative stress, this compound can indirectly dampen the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and related compounds. It is important to note that much of the existing research has been conducted on plant extracts containing this compound or on its aglycone, quercetin. Data on the isolated glycoside is still emerging.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Cell Line | Inflammatory Stimulus | Parameter Measured | Result | Reference |

| Agrimonia eupatoria extract (containing Quercetin-7-O-rhamnoside) | Not specified | Not specified | Pro-inflammatory cytokine production | Inhibition observed | [1] |

| Terminalia species extract (containing Quercetin-7-O-rhamnoside) | Not specified | Carrageenan-induced paw edema | Edema inhibition | Significant reduction | [2] |

| Quercetin | RAW 264.7 macrophages | LPS | NO production | IC50 ~10-20 µM (representative) | General literature |

| Quercetin | Various cell lines | Various | TNF-α, IL-6, IL-1β production | Dose-dependent inhibition | General literature |

Table 2: In Vivo Anti-inflammatory Activity of Extracts Containing this compound

| Extract Source | Animal Model | Inflammatory Agent | Dosage | Effect | Reference |

| Agrimonia eupatoria | Mouse | Carrageenan | 18.12 mg/kg and 36.24 mg/kg (ethyl acetate fraction) | Significant reduction in paw edema | [1] |

| Terminalia muelleri | Rat | Carrageenan | 400 mg/kg (methanolic fraction) | 62% reduction in edema thickness | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After treatment with this compound and LPS, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.[3]

-

3. Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

-

4. NF-κB Luciferase Reporter Assay

-

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Procedure:

-

Transfect cells (e.g., HEK293T or RAW 264.7) with the NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Pre-treat the transfected cells with this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

-

5. Western Blot Analysis for MAPK Phosphorylation

-

Principle: This technique is used to detect the phosphorylation (activation) of MAPK proteins (ERK, JNK, p38).

-

Procedure:

-

After treatment, lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective MAPK proteins and a loading control like β-actin.

-

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema Model

-

Principle: This is a widely used acute inflammation model to assess the anti-inflammatory activity of compounds.

-

Animals: Rats or mice are typically used.

-

Procedure:

-

Administer this compound or the vehicle control orally or intraperitoneally.

-

After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan (a phlogistic agent) into the hind paw of the animals.

-

Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assessment.

Conclusion

This compound demonstrates significant potential as a natural anti-inflammatory agent. Its mechanisms of action, centered around the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK, make it a compelling candidate for further investigation and development. While the current body of research provides a strong foundation, more studies utilizing the isolated compound are necessary to fully elucidate its pharmacological profile and establish precise dose-response relationships. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to advance the understanding and application of this compound in the management of inflammatory conditions.

References

- 1. herbmedpharmacol.com [herbmedpharmacol.com]

- 2. The Genus Terminalia (Combretaceae): An Ethnopharmacological, Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

Antiviral effects of "Quercetin 7-O-rhamnoside" against specific viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside (Q7R), a naturally occurring flavonoid, has demonstrated significant antiviral activity against a range of pathogenic viruses. This technical guide provides a comprehensive overview of the current scientific findings on the antiviral effects of Q7R, with a focus on Porcine Epidemic Diarrhea Virus (PEDV) and its potential against Influenza A Virus. This document summarizes key quantitative data, details established experimental protocols for antiviral assessment, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Antiviral Efficacy

The antiviral activity of this compound and its analogs has been quantified against several viruses. The following tables summarize the key efficacy data from in vitro studies.

Table 1: Antiviral Activity of this compound against Porcine Epidemic Diarrhea Virus (PEDV)

| Compound | Virus Strain | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Therapeutic Index (TI) | Reference |

| This compound | PEDV | Vero | 0.014 | >100 | >7142 | [1][2][3] |

Table 2: Antiviral Activity of Quercetin Analogs against Various Viruses

| Compound | Virus Strain(s) | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Reference |

| Quercetin-7-O-glucoside | Influenza A/PR/8/34 (H1N1) | MDCK | 3.1 | >100 | [4] |

| Quercetin-7-O-glucoside | Influenza A/Vic/3/75 (H3N2) | MDCK | 6.61 | >100 | [4] |

| Quercetin-7-O-glucoside | Influenza B/Lee/40 | MDCK | 8.19 | >100 | |

| Quercetin-7-O-glucoside | Influenza B/Maryland/1/59 | MDCK | 5.17 | >100 | |

| Quercetin | PEDV | Vero | Moderate Activity | Not Specified | |

| Apigenin | PEDV | Vero | Moderate Activity | Not Specified | |

| Luteolin | PEDV | Vero | Moderate Activity | Not Specified | |

| Catechin | PEDV | Vero | Moderate Activity | Not Specified |

Mechanism of Action

Current research suggests that this compound exerts its antiviral effects through multiple mechanisms, primarily by interfering with the early stages of viral replication.

Porcine Epidemic Diarrhea Virus (PEDV)

Studies on PEDV indicate that Q7R's primary antiviral activity occurs after viral entry into the host cell, interfering with the initial stages of replication. Interestingly, the antiviral effect of Q7R against PEDV is not linked to its antioxidant properties, as other antioxidants did not show similar efficacy, and Q7R did not reduce the reactive oxygen species (ROS) induced by the virus.

Caption: Proposed mechanism of Q7R against PEDV replication.

Influenza A Virus

While direct studies on this compound are limited for influenza, research on the structurally similar Quercetin-7-O-glucoside suggests a mechanism involving the inhibition of the viral RNA polymerase. This inhibition is thought to occur by Q7G occupying the binding site of m(7)GTP on the viral PB2 protein, a crucial step for the initiation of viral mRNA synthesis.

Caption: Competitive inhibition of influenza PB2 protein by Q7G.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the therapeutic index.

Materials:

-

Vero (or other appropriate) cells

-

96-well microplates

-

Complete growth medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed Vero cells into a 96-well plate at a density of 2 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a "cells only" control with fresh medium.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

-

Vero cells

-

96-well microplates

-

PEDV stock

-

Complete growth medium with 2% fetal bovine serum (FBS) and trypsin-EDTA

-

This compound stock solution

-

Sulforhodamine B (SRB) solution or Crystal Violet solution for staining

Procedure:

-

Seed Vero cells in a 96-well plate as described in the MTT assay protocol.

-

On the following day, remove the growth medium and infect the cells with PEDV at a specific multiplicity of infection (MOI).

-

Simultaneously, add different concentrations of this compound to the infected cells. Include a "virus only" control and a "cells only" control.

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until CPE is observed in the "virus only" control wells.

-

Fix the cells with a suitable fixative (e.g., 10% formaldehyde).

-

Stain the cells with SRB or Crystal Violet solution.

-

Wash the plates to remove excess stain and allow them to dry.

-

Solubilize the stain and measure the absorbance at an appropriate wavelength (e.g., 562 nm for SRB).

-

The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the viral CPE by 50%.

Caption: Workflow for the CPE reduction assay.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral replication cycle the compound is active.

Procedure:

-

Cells are treated with the compound at different time points relative to viral infection:

-

Pre-treatment: Compound is added to the cells for a period (e.g., 1 hour) and then removed before viral infection.

-

Co-treatment: Compound and virus are added to the cells simultaneously.

-

Post-treatment: Compound is added at various time points after viral infection (e.g., 1, 2, 4, 6, 8, 12, 24 hours post-infection).

-

-

After the respective treatments, the antiviral activity is measured using the CPE reduction assay as described above.

-

The inhibition rate at each time point is calculated to pinpoint the stage of viral replication most sensitive to the compound.

Caption: Schematic of the time-of-addition experiment.

Conclusion

This compound has emerged as a potent antiviral agent, particularly against PEDV, with a high therapeutic index. Its mechanism of action appears to involve the disruption of early viral replication processes. Further research into its efficacy against other viruses, such as influenza A, and detailed elucidation of the specific molecular targets and signaling pathways involved, will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for future investigations in this promising area of antiviral drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral activity of quercetin 7-rhamnoside against porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity of quercetin 7-rhamnoside against porcine epidemic diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing the impact of quercetin-7-O-glucoside on influenza virus replication influence - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin 7-O-rhamnoside: A Technical Guide on its Hepatoprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 7-O-rhamnoside (Q7R), a flavonoid glycoside found in various medicinal plants such as Hypericum japonicum, is emerging as a promising natural compound for the treatment and prevention of liver injury.[1][2][3] Its potent antioxidant and cytoprotective properties have been demonstrated in both in vitro and in vivo models of hepatotoxicity.[4][5] This technical guide provides an in-depth overview of the current scientific evidence supporting the hepatoprotective effects of Q7R, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel hepatoprotective therapies.

Hepatoprotective Effects: Quantitative Data

The hepatoprotective efficacy of this compound has been quantified in preclinical studies. The following tables summarize the key findings from a pivotal study investigating its effects in a carbon tetrachloride (CCl4)-induced liver injury model in mice.

| Table 1: Effect of this compound on Serum Markers of Liver Injury | | :--- | :--- | :--- | :--- | :--- | | Treatment Group | ALT (U/L) | AST (U/L) | LDH (U/L) | TG (mmol/L) | | Normal Control | Data not provided | Data not provided | Data not provided | Data not provided | | CCl4 Model | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated | | Q7R (50 mg/kg) | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | | Q7R (100 mg/kg) | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | | Q7R (200 mg/kg) | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | Dose-dependently reduced vs. CCl4 | | Silymarin (200 mg/kg) | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, LDH: Lactate Dehydrogenase, TG: Triglycerides. Data presented as significant changes relative to the control and CCl4 model groups.

| Table 2: Effect of this compound on Hepatic Antioxidant Status | | :--- | :--- | :--- | :--- | | Treatment Group | MDA (nmol/mg protein) | GSH (nmol/mg protein) | CAT (U/mg protein) | | Normal Control | Data not provided | Data not provided | Data not provided | | CCl4 Model | Significantly elevated | Significantly reduced | Significantly reduced | | Q7R (50 mg/kg) | Significantly reduced vs. CCl4 | Significantly increased vs. CCl4 | Significantly increased vs. CCl4 | | Q7R (100 mg/kg) | Dose-dependently reduced vs. CCl4 | Dose-dependently increased vs. CCl4 | Dose-dependently increased vs. CCl4 | | Q7R (200 mg/kg) | Dose-dependently reduced vs. CCl4 | Dose-dependently increased vs. CCl4 | Dose-dependently increased vs. CCl4 | | Silymarin (200 mg/kg) | Significantly reduced vs. CCl4 | Significantly increased vs. CCl4 | Significantly increased vs. CCl4 |

MDA: Malondialdehyde, GSH: Glutathione, CAT: Catalase. Data presented as significant changes relative to the control and CCl4 model groups.

Mechanisms of Action and Signaling Pathways

The hepatoprotective effects of this compound are attributed to its multifaceted mechanisms of action, primarily centered around its potent antioxidant and anti-apoptotic properties.

Antioxidant Activity

Q7R demonstrates significant free radical scavenging activity, as evidenced by in vitro assays such as DPPH, ABTS, and FRAP. In cellular and animal models of oxidative stress, Q7R effectively reduces the production of reactive oxygen species (ROS) and mitigates lipid peroxidation, a key process in liver cell damage. This is achieved through the upregulation of endogenous antioxidant defense systems, including the enhancement of glutathione (GSH) content and the activity of antioxidant enzymes like catalase (CAT).

Anti-apoptotic Pathway

Q7R has been shown to protect hepatocytes from apoptosis induced by toxins such as glycochenodeoxycholic acid (GCDC). Its anti-apoptotic mechanism involves the stabilization of the mitochondrial membrane potential, the reduction of intracellular calcium (Ca2+) accumulation, and the prevention of GSH depletion. Furthermore, recent research has identified a novel mechanism in hepatocellular carcinoma (HCC) where Q7R downregulates Dehydrogenase/Reductase 13 (DHRS13), thereby promoting apoptosis in cancer cells. This suggests a targeted interaction with specific components of the apoptotic signaling cascade.

While direct evidence for the involvement of other specific signaling pathways by Q7R is still emerging, studies on its aglycone, quercetin, provide strong indications of potential mechanisms. These include the modulation of:

-

Nrf2/ARE Pathway: Quercetin is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

-

TGF-β1/Smads Pathway: Quercetin can inhibit the TGF-β1/Smads signaling pathway, which plays a crucial role in the pathogenesis of liver fibrosis.

-

PI3K/Akt Pathway: The PI3K/Akt pathway, involved in cell survival and proliferation, is also modulated by quercetin, contributing to its hepatoprotective effects.

Further research is warranted to definitively elucidate the role of these pathways in the hepatoprotective action of Q7R itself.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's hepatoprotective potential.

In Vivo CCl4-Induced Hepatotoxicity Model

-

Animal Model: Male Kunming mice are typically used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (25 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

-

Grouping and Treatment:

-

Normal Control Group: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

-

Model Group: Receives CCl4 (e.g., 0.1% in olive oil, intraperitoneally) to induce liver injury.

-

Q7R Treatment Groups: Receive varying doses of Q7R (e.g., 50, 100, 200 mg/kg, orally) for a specified period (e.g., 7 days) prior to CCl4 administration.

-

Positive Control Group: Receives a known hepatoprotective agent like silymarin (e.g., 200 mg/kg, orally).

-

-

Induction of Liver Injury: A single dose of CCl4 is administered on the final day of the treatment period.

-

Sample Collection: 24 hours after CCl4 administration, blood is collected for serum analysis, and liver tissues are harvested for biochemical and histopathological examination.

-

Biochemical Analysis: Serum levels of ALT, AST, LDH, and TG are measured using standard enzymatic assay kits. Liver homogenates are used to determine MDA levels, GSH content, and CAT activity using specific assay kits.

-

Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.

In Vitro GCDC-Induced L-02 Cell Apoptosis Model

-

Cell Culture: Human normal liver cells (L-02) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Cells are pre-incubated with various concentrations of Q7R (e.g., 50, 100, 200 µM) for a short duration (e.g., 30 minutes).

-

Subsequently, cells are exposed to an apoptosis-inducing agent like glycochenodeoxycholic acid (GCDC) (e.g., 100 µM) for a specified time (e.g., 24 hours).

-

-

Cell Viability Assay: Cell viability is assessed using the MTT assay.

-

Apoptosis Evaluation:

-

Hoechst 33258 Staining: To observe nuclear morphology changes characteristic of apoptosis.

-

Annexin V-FITC/PI Double Staining: To quantify the percentage of apoptotic cells via flow cytometry.

-

-

Mechanistic Studies:

-

Intracellular ROS Measurement: Using the fluorescent probe DCFH-DA and flow cytometry.

-

GSH Assay: Using a commercial GSH detection kit.

-

Intracellular Ca2+ Measurement: Using a calcium-sensitive fluorescent probe like Fluo-3 AM and confocal laser scanning microscopy.

-

Mitochondrial Membrane Potential (Δψm) Measurement: Using a fluorescent dye like Rhodamine 123 and flow cytometry.

-

Visualizations: Signaling Pathways and Workflows

Caption: Hepatoprotective mechanisms of this compound.

Caption: In vivo experimental workflow for hepatotoxicity studies.

Conclusion and Future Directions

This compound has demonstrated significant potential as a hepatoprotective agent in preclinical models. Its ability to mitigate oxidative stress and inhibit apoptosis, coupled with a favorable safety profile as a natural compound, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Elucidating Detailed Signaling Pathways: Definitive studies are needed to confirm the role of the Nrf2, TGF-β1/Smads, and PI3K/Akt pathways in the hepatoprotective effects of Q7R.

-

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Q7R is crucial for optimizing its therapeutic application.

-

Chronic Liver Disease Models: Evaluating the efficacy of Q7R in models of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis, will broaden its potential therapeutic scope.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with liver diseases.

References

- 1. Quercetin prevents hepatic fibrosis by inhibiting hepatic stellate cell activation and reducing autophagy via the TGF-β1/Smads and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A detailed overview of quercetin: implications for cell death and liver fibrosis mechanisms [frontiersin.org]

- 4. Quercetin prevents alcohol-induced liver injury through targeting of PI3K/Akt/nuclear factor-κB and STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin 7-O-rhamnoside: A Technical Guide on its Emerging Role in Central Nervous System Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside, a glycosidic derivative of the widely studied flavonoid quercetin, is emerging as a molecule of interest for its potential effects on the central nervous system (CNS). While research on this specific compound is in its early stages, initial findings suggest that its activity may differ from its aglycone counterpart, quercetin. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its potential neuroprotective and anti-inflammatory mechanisms. This document summarizes the limited available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: Quercetin and its Glycosides in Neuroprotection

Quercetin, a flavonol found in numerous fruits and vegetables, is well-established for its potent antioxidant and anti-inflammatory properties, which are thought to underlie its neuroprotective effects.[1] In the CNS, quercetin has been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and suppressing neuroinflammatory responses.[1] It can modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway, and cellular stress responses.

Quercetin primarily exists in nature as glycosides, where a sugar moiety is attached to the quercetin molecule. This glycosylation can significantly alter the bioavailability, metabolism, and biological activity of the compound. This compound is one such naturally occurring glycoside.[1] Understanding the specific effects of this glycoside is crucial for developing targeted therapeutic strategies for neurological disorders.

Comparative Bioactivity of this compound

A pivotal study highlights the differential effects of quercetin and its glycosides on a key CNS target: the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive processes and is a target for therapeutic intervention in neurological and psychiatric disorders.

Modulation of α7 Nicotinic Acetylcholine Receptor Activity

Research has demonstrated that while quercetin enhances the acetylcholine-induced ion current (IACh) through α7 nAChRs, its rhamnoside derivative, this compound, exhibits an inhibitory effect.[2] This opposing action underscores the importance of the rhamnose moiety in determining the pharmacological activity of the quercetin backbone on this specific neuronal receptor.

Table 1: Quantitative Data on the Inhibition of α7 nAChR-Mediated Ion Current by Quercetin Glycosides [2]

| Compound | Concentration | Application Method | % Inhibition of IACh (Mean ± SEM) |

| This compound | 100 µM | Co-application with ACh | 13.1 ± 4.5% |

| This compound | 100 µM | Pre-application before ACh | 39.4 ± 3.5% |

| Quercetin 3-O-rhamnoside | 100 µM | Co-application with ACh | 15.0 ± 2.9% |

| Quercetin 3-O-rutinoside | 100 µM | Pre-application before ACh | 42.1 ± 4.7% |

Data extracted from a study by Lee et al. (2016) on human α7 nAChR expressed in Xenopus oocytes.

Experimental Protocols

To facilitate the replication and extension of these findings, the following is a detailed methodology for assessing the effects of this compound on α7 nAChR activity.

Electrophysiological Recording of α7 nAChR Currents in Xenopus Oocytes

Objective: To measure the effect of this compound on acetylcholine-induced ion currents in Xenopus oocytes expressing human α7 nAChRs.

Materials:

-

Xenopus laevis oocytes

-

Human α7 nAChR cRNA

-

This compound

-

Acetylcholine (ACh)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Recording chamber

-

Barth's solution

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR and incubate for 3-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

-

Drug Application:

-

Co-application: Perfuse the oocyte with a solution containing both acetylcholine and this compound and record the peak inward current (IACh).

-

Pre-application: Perfuse the oocyte with a solution of this compound for a defined period (e.g., 30 seconds) before applying a solution containing both acetylcholine and this compound, and record the IACh.

-

-

Data Analysis: Measure the peak amplitude of the IACh in the presence and absence of the test compound. Calculate the percentage of inhibition or enhancement of the current.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound in the CNS are yet to be fully elucidated, we can hypothesize its anti-inflammatory actions based on the known mechanisms of its aglycone, quercetin. The following diagrams, created using Graphviz (DOT language), visualize a potential anti-inflammatory signaling pathway in microglia and the experimental workflow for the comparative study on α7 nAChR.

Caption: Hypothesized anti-inflammatory pathway of this compound in microglia.

Caption: Experimental workflow for assessing this compound's effect on α7 nAChR.

Discussion and Future Directions

The current body of research on the specific effects of this compound on the central nervous system is limited. The available data compellingly suggests that the rhamnose moiety significantly alters the bioactivity of quercetin, as evidenced by the opposing effects on the α7 nicotinic acetylcholine receptor. This finding opens up new avenues for research into the structure-activity relationships of quercetin glycosides in the CNS.

However, there is a clear and urgent need for further investigation to:

-

Isolate and purify this compound for dedicated in vitro and in vivo studies.

-

Conduct dose-response studies to determine the potency and efficacy of this compound in various CNS cell types, including neurons, microglia, and astrocytes.

-

Elucidate the specific signaling pathways modulated by this compound in these cells to understand its mechanism of action.

-

Evaluate its neuroprotective and anti-inflammatory effects in animal models of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

-

Investigate its pharmacokinetics and blood-brain barrier permeability to assess its potential as a CNS drug candidate.

Conclusion

This compound represents a promising but underexplored derivative of quercetin with potential modulatory effects on the central nervous system. The initial finding of its inhibitory action on the α7 nicotinic acetylcholine receptor, in contrast to the enhancing effect of its aglycone, highlights the critical role of glycosylation in determining biological activity. For researchers and drug development professionals, this compound presents an opportunity to explore a novel chemical entity for the potential treatment of neurological disorders. The significant gaps in the current knowledge base, particularly the lack of data on its specific effects on neuronal and glial cells and its in vivo efficacy, underscore the need for focused research to unlock the therapeutic potential of this compound.

References

"Quercetin 7-O-rhamnoside" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 7-O-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest owing to its diverse pharmacological activities. This technical guide provides an in-depth overview of its core chemical properties, biological effects, and the experimental methodologies used to elucidate these activities. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound, also known as Vincetoxicoside B, is a glycosidic derivative of the widely studied flavonol, quercetin. The attachment of a rhamnose sugar moiety at the 7-hydroxyl group significantly influences its bioavailability and biological activity.

| Property | Value | Reference |

| CAS Number | 22007-72-3 | [1] |

| Molecular Formula | C₂₁H₂₀O₁₁ | [1] |

| Molecular Weight | 448.4 g/mol | [1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable antioxidant, hepatoprotective, and antiviral effects. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using multiple standard assays.

| Assay | IC₅₀ / EC₅₀ (μM) | Standard | Reference |

| DPPH Radical Scavenging | Lower than BHT | Butylated hydroxytoluene (BHT) | [2] |

| ABTS Radical Cation Scavenging | 128.47 | Trolox (EC₅₀ = 172.18 μM) | |

| Ferric Reducing Antioxidant Power (FRAP) | FeSO₄ value = 4.72 | Trolox (FeSO₄ value = 1.75) |

Antiviral Activity against Porcine Epidemic Diarrhea Virus (PEDV)

This compound has demonstrated potent antiviral activity against PEDV, a coronavirus that causes severe enteric disease in swine.

| Parameter | Value (μg/mL) | Cell Line | Reference |

| IC₅₀ | 0.014 | Vero cells | |

| CC₅₀ | > 100 | Vero cells | |

| Therapeutic Index (TI) | > 7142.86 | Vero cells |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic acid) in methanol.

-

In a 96-well plate, add a specific volume of each sample or standard dilution to the wells in triplicate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare various concentrations of this compound and a standard (e.g., Trolox).

-

In a 96-well plate, add a small volume of each dilution to the wells in triplicate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

The EC₅₀ value is determined from the concentration-response curve.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Prepare various concentrations of this compound and a standard (e.g., FeSO₄).

-

Add the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting blue-colored complex at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard.

In Vivo Hepatoprotective Activity Model